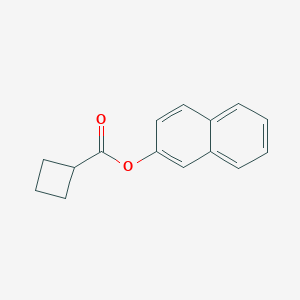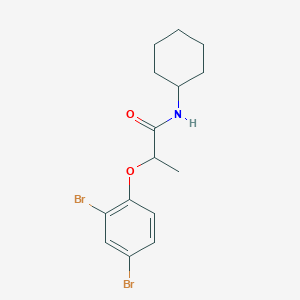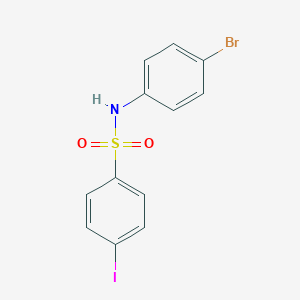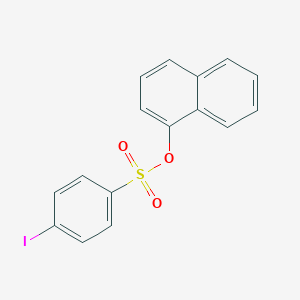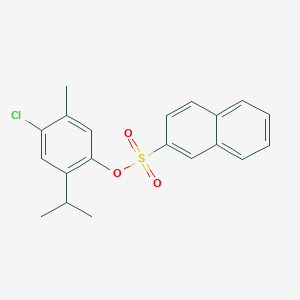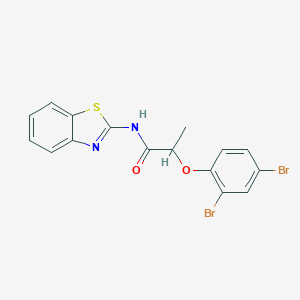![molecular formula C25H39N3O3S2 B291161 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide CAS No. 104134-71-6](/img/structure/B291161.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, and its activation can lead to the production of pro-inflammatory cytokines and other mediators of inflammation. TAK-242 has been shown to inhibit TLR4 signaling in a variety of cell types, and has potential applications in the treatment of inflammatory diseases.
作用机制
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide inhibits TLR4 signaling by binding to an intracellular domain of the receptor known as Toll/interleukin-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, and ultimately leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been shown to have other biochemical and physiological effects. For example, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which are important mediators of inflammation. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has also been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it is a specific inhibitor of TLR4 signaling, and does not affect other Toll-like receptors or other signaling pathways. This makes it a useful tool for studying the role of TLR4 in inflammation and other processes. However, one limitation of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide. One area of interest is the use of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in the treatment of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. Another area of interest is the development of new TLR4 inhibitors based on the structure of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, and its potential applications in other areas of research.
合成方法
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminothiazole to form 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with hexadecanoyl chloride to form the final product, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide.
科学研究应用
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and endothelial cells. In vivo studies have demonstrated the efficacy of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in animal models of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis.
属性
CAS 编号 |
104134-71-6 |
|---|---|
分子式 |
C25H39N3O3S2 |
分子量 |
493.7 g/mol |
IUPAC 名称 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide |
InChI |
InChI=1S/C25H39N3O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(29)27-22-16-18-23(19-17-22)33(30,31)28-25-26-20-21-32-25/h16-21H,2-15H2,1H3,(H,26,28)(H,27,29) |
InChI 键 |
FDCIFFGNHGNHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
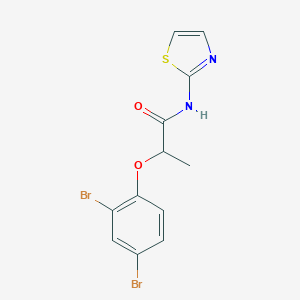
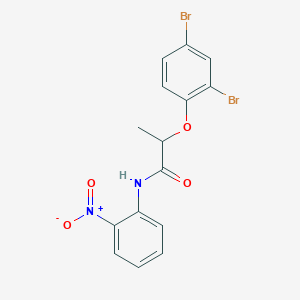
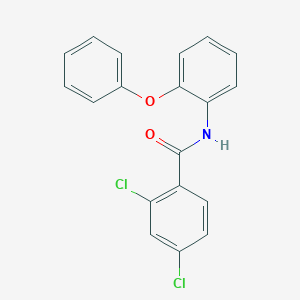
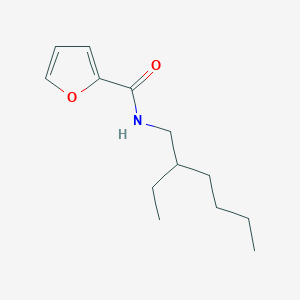
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
